1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)-
Description
1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- (CAS: 694518-00-8) is a benzimidazole derivative with a methoxymethyl (-CH₂-OCH₃) group at position 2 and an allyl (2-propenyl) group at position 1. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . Benzimidazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(methoxymethyl)-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9-15-2/h3-7H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNEYPBZBBQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359615 | |
| Record name | 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694518-00-8 | |
| Record name | 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride.
Addition of Propenyl Group: The propenyl group can be added through a reaction with allyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and propenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the methoxymethyl or propenyl groups.
Scientific Research Applications
1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- is a benzimidazole derivative, a heterocyclic aromatic organic compound with a variety of applications in medicinal chemistry, agriculture, and materials science. Benzimidazole derivatives have diverse biological activities .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- is determined by its application:
- Biological Activity The compound may interact with particular enzymes or receptors, inhibiting their activity or altering their function.
- Chemical Reactivity The presence of reactive functional groups enables the compound to participate in diverse chemical reactions, resulting in the formation of new bonds and structures.
Scientific Research Applications
Benzimidazole derivatives have shown anticancer, antibacterial, and antifungal activities .
- Anticancer Activity Some benzimidazole derivatives exhibit anticancer activity against certain lines such as leukemia, melanoma, lung cancers, colon, central nervous system, ovary, kidney, prostate, and breast cancer .
- Antimicrobial Properties N-Alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and characterized . Compound 2g displayed the best antiproliferative activity against the MDA-MB-231 cell line and displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus compared with amikacin . Compounds 1b , 1c , 2e , and 2g revealed moderate activities toward Candida albicans and Aspergillus niger .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, forming new bonds and structures.
Comparison with Similar Compounds
Table 1: Substituent Comparison at Position 2
Table 2: Substituent Comparison at Position 1
Pharmacological and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxymethyl group is electron-donating, contrasting with electron-withdrawing groups like trifluoromethyl (Compound 2l, ) or cyano (Compound 2k, ). This difference affects aromatic ring reactivity and interactions with biological targets.
- Solubility and Melting Points: Compounds with polar groups (e.g., morpholine in 2h, mp 140–141°C ) exhibit higher melting points than the target compound (data unavailable). Hydroxy-phenyl derivatives (e.g., Compound 7 ) have lower solubility in nonpolar solvents due to hydrogen bonding.
- Biological Activity : Methoxyphenyl derivatives (e.g., 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole ) show marked anticancer activity, suggesting the target compound’s methoxymethyl group may confer similar efficacy but with altered pharmacokinetics. Allyl-substituted analogs (e.g., 1-allyl-2-propyl ) are explored for metabolic stability.
Biological Activity
1H-Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- is particularly interesting due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)- features a benzimidazole core with methoxymethyl and propenyl substituents. This structural configuration is believed to influence its biological activity by enhancing its interaction with biological targets, such as enzymes and receptors.
Antimicrobial and Antiparasitic Properties
Benzimidazole derivatives, including the compound , have shown significant antimicrobial and antiparasitic activities. For instance, studies have demonstrated that various benzimidazole derivatives exhibit potent activity against a range of pathogens, including bacteria and protozoa.
- Antiparasitic Activity : Research has indicated that some benzimidazole derivatives possess high selectivity and potency against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. In vitro studies have reported IC50 values in the nanomolar range for several derivatives, suggesting that modifications to the benzimidazole structure can enhance efficacy compared to standard treatments like metronidazole .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been extensively studied. Various research findings highlight the ability of these compounds to inhibit cancer cell proliferation across different cell lines.
- Case Study : A recent study evaluated the antiproliferative effects of novel benzimidazole carboxamides against various cancer cell lines. Compounds derived from benzimidazole exhibited IC50 values ranging from 1.2 µM to 8.7 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating promising anticancer properties .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 10 | MCF-7 | 3.1 | Selective |
| 11 | HCT116 | 3.7 | Moderate |
| 12 | MCF-7 | 4.8 | Selective |
The mechanism by which 1H-benzimidazole derivatives exert their biological effects often involves interaction with specific molecular targets:
- Enzyme Inhibition : Many benzimidazole compounds act by inhibiting enzymes crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : These compounds can also modulate receptor activity, influencing signaling pathways critical for cellular functions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring can significantly alter their pharmacological profiles.
Q & A
Q. What are the standard synthetic routes for 1H-Benzimidazole, 2-(methoxymethyl)-1-(2-propenyl)-, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves condensation of substituted benzimidazole precursors with propenyl and methoxymethyl groups. For example:
- Step 1 : React o-phenylenediamine derivatives with carbon disulfide and potassium hydroxide in ethanol to form the benzimidazole-thiol intermediate .
- Step 2 : Introduce the methoxymethyl group via alkylation using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH in DMF) .
- Step 3 : Add the propenyl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Heck reaction) .
Optimization : Use continuous flow reactors to enhance reaction efficiency and HPLC for purification (>95% purity) . Monitor intermediates via TLC and adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?
Key techniques include:
- IR Spectroscopy : Identify functional groups (e.g., C-O-C stretch at 1,100–1,250 cm⁻¹ for methoxymethyl, C=C stretch at 1,640 cm⁻¹ for propenyl) .
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the propenyl group shows vinyl proton signals at δ 4.9–5.3 (multiplet) and methoxymethyl as a singlet at δ 3.3–3.5 .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 202.25) .
Resolving contradictions : Cross-validate data with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals and compare with computational predictions (DFT-based chemical shift calculations) .
Advanced Research Questions
Q. How do substituent positions (methoxymethyl vs. propenyl) influence the compound’s reactivity in further functionalization?
- Methoxymethyl : Electron-donating effect increases nucleophilicity at the benzimidazole N1 position, facilitating alkylation or arylation reactions .
- Propenyl : The allylic system enables [2+2] cycloadditions or epoxidation, but steric hindrance may reduce regioselectivity .
Methodological Insight : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .
Q. What strategies are employed to evaluate bioactivity, and how are conflicting pharmacological data reconciled?
Bioactivity assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (MIC values via broth dilution) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2) .
Addressing contradictions : - Reproduce assays under standardized conditions (e.g., CLSI guidelines).
- Use molecular docking (AutoDock Vina) to compare binding affinities with targets (e.g., tubulin for anticancer activity) .
Q. How can researchers resolve discrepancies in reported synthetic yields or spectral data across studies?
Case Study :
- Reported Yield Variation : 60–85% for propenyl group introduction .
- Resolution :
- Verify catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂).
- Replicate under inert atmosphere (N₂/Ar) to exclude oxygen interference .
Data Reconciliation Protocol :
Cross-check solvent polarity and temperature gradients.
Use high-resolution mass spectrometry (HRMS) to confirm byproduct formation.
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted reactions to reduce time (30 mins vs. 6 hrs) .
- Characterization : Combine X-ray crystallography (for unambiguous structure) with dynamic NMR to study conformational flexibility .
- Bioactivity : Employ metabolomics (LC-MS/MS) to track metabolite formation and assess toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
